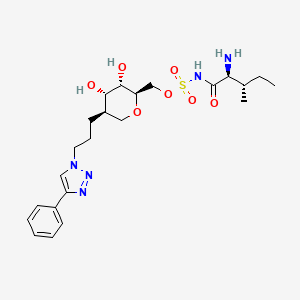

IleRS-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H35N5O7S |

|---|---|

Molecular Weight |

525.6 g/mol |

IUPAC Name |

[(2R,3S,4S,5R)-3,4-dihydroxy-5-[3-(4-phenyltriazol-1-yl)propyl]oxan-2-yl]methyl N-[(2S,3S)-2-amino-3-methylpentanoyl]sulfamate |

InChI |

InChI=1S/C23H35N5O7S/c1-3-15(2)20(24)23(31)26-36(32,33)35-14-19-22(30)21(29)17(13-34-19)10-7-11-28-12-18(25-27-28)16-8-5-4-6-9-16/h4-6,8-9,12,15,17,19-22,29-30H,3,7,10-11,13-14,24H2,1-2H3,(H,26,31)/t15-,17+,19+,20-,21-,22+/m0/s1 |

InChI Key |

DNOFFMHVFVIEIH-HQQOAODPSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NS(=O)(=O)OC[C@@H]1[C@H]([C@H]([C@@H](CO1)CCCN2C=C(N=N2)C3=CC=CC=C3)O)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NS(=O)(=O)OCC1C(C(C(CO1)CCCN2C=C(N=N2)C3=CC=CC=C3)O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of IleRS-IN-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of IleRS-IN-1, a potent and selective inhibitor of isoleucyl-tRNA synthetase (IleRS). The information presented is collated from the primary scientific literature to support research and development efforts in the field of novel antibacterial agents.

Introduction: The Rationale for Targeting Isoleucyl-tRNA Synthetase

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes responsible for the faithful translation of the genetic code, making them attractive targets for the development of new antimicrobial agents. The clinical success of mupirocin, a topical antibiotic that inhibits isoleucyl-tRNA synthetase (IleRS), has validated this enzyme as a druggable target. However, the emergence of resistance to mupirocin necessitates the discovery of novel IleRS inhibitors with different chemical scaffolds.

Building upon previous work by Cubist Pharmaceuticals, which developed selective aminoacyl-sulfamoyl aryltetrazole inhibitors of IleRS, a research initiative was undertaken to explore new structural analogues. The core strategy involved replacing the central ribose moiety of existing inhibitors with a tetrahydropyran ring, aiming to improve drug-like properties while maintaining potent enzyme inhibition. This effort led to the discovery of this compound (referred to as compound 11 in the source literature), a phenyltriazole-functionalized sulfamate inhibitor with significant potency.

Quantitative Data: Inhibitory Activity of this compound

This compound has been characterized as a potent inhibitor of Escherichia coli isoleucyl-tRNA synthetase. The key quantitative metric for its activity is the apparent inhibition constant (Ki,app), which was determined using a malachite green-based colorimetric assay.

| Compound | Target Enzyme | Ki,app (nM) |

| This compound (11) | E. coli IleRS | 88 ± 5.3 |

| IleSA (CB 138) | E. coli IleRS | 1.9 ± 4.0 |

Table 1: In vitro inhibitory activity of this compound and a reference compound against E. coli IleRS. Data extracted from De Ruysscher et al., 2020.

Experimental Protocols

Synthesis of this compound (Compound 11)

The synthesis of this compound is a multi-step process involving the preparation of key intermediates and a final "click chemistry" reaction. The general synthetic scheme is outlined below, followed by a detailed protocol for the final compound.

General Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Detailed Protocol for the Synthesis of (2R,3R,4S,5R)-5-(4-(1-(4-isoleucylaminosulfonyl)phenyl)-1H-1,2,3-triazol-4-yl)-tetrahydro-2H-pyran-2,3,4-triol (this compound / Compound 11):

The following is a representative protocol based on the synthesis of analogous compounds in the source literature. The exact reagents and conditions for the final coupling and deprotection steps leading to compound 11 are detailed in the cited publication.

A solution of the azide-functionalized tetrahydropyran intermediate and the alkyne-containing isoleucyl-sulfamoylphenyl moiety are dissolved in a mixture of t-BuOH and H2O (1:1). To this solution, sodium ascorbate and copper(II) sulfate pentahydrate are added. The reaction mixture is stirred at room temperature for 16 hours. After completion of the reaction, as monitored by TLC, the solvent is evaporated. The residue is purified by flash column chromatography on silica gel to yield the protected precursor of compound 11.

The protecting groups are then removed under standard conditions. For example, tert-Butoxycarbonyl (Boc) groups can be removed by treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM). The final compound is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to yield this compound as a pure solid.

IleRS Inhibition Assay (Malachite Green Assay)

The inhibitory activity of this compound was determined using a malachite green-based colorimetric assay that measures the amount of pyrophosphate (PPi) produced during the aminoacylation reaction.

Experimental Workflow:

Caption: Workflow for the IleRS inhibition assay.

Detailed Protocol:

The assay is performed in a 96-well plate format. The reaction mixture contains Tris-HCl buffer (pH 7.8), MgCl2, KCl, ATP, L-isoleucine, and total tRNA from E. coli. The reaction is initiated by the addition of purified E. coli IleRS enzyme. For inhibition studies, varying concentrations of this compound are pre-incubated with the enzyme before initiating the reaction. The reaction is allowed to proceed at 37°C for a defined period. The amount of PPi generated is quantified by adding a malachite green reagent, which forms a colored complex with phosphate. The absorbance is measured at 620 nm using a plate reader. The Ki,app values are calculated by fitting the data to the appropriate inhibition model using graphing software.

Mechanism of Action and Signaling Pathways

This compound functions as a competitive inhibitor of isoleucyl-tRNA synthetase. It is designed to mimic the aminoacyl-adenylate intermediate of the aminoacylation reaction. By binding to the active site of IleRS, it prevents the natural substrate, isoleucine, from being activated and transferred to its cognate tRNA. This leads to a cessation of protein synthesis, which is ultimately lethal to the bacterial cell.

Mechanism of Action Diagram:

IleRS-IN-1 as a selective isoleucyl-tRNA synthetase inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of IleRS-IN-1, a potent and selective inhibitor of isoleucyl-tRNA synthetase (IleRS). This document is intended for researchers, scientists, and drug development professionals interested in the discovery and development of novel antimicrobial agents.

Isoleucyl-tRNA synthetase is a crucial enzyme in protein synthesis, responsible for the specific attachment of the amino acid isoleucine to its corresponding tRNA. The inhibition of this enzyme disrupts protein synthesis, ultimately leading to the cessation of bacterial growth and survival. This mechanism of action makes IleRS an attractive target for the development of new antibiotics.

Core Concepts

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for its target enzyme. Its mechanism of action revolves around the competitive or non-competitive inhibition of the IleRS active site, preventing the binding of isoleucine and thereby halting the production of isoleucyl-tRNA. The specificity of inhibitors like this compound for bacterial IleRS over its eukaryotic counterpart is a key advantage, minimizing potential toxicity in human cells. This selectivity arises from structural differences between the prokaryotic and eukaryotic forms of the enzyme.

Quantitative Data

The inhibitory activity of this compound has been quantified, providing a measure of its potency. This data is crucial for comparing its efficacy against other inhibitors and for guiding further drug development efforts.

| Compound | Parameter | Value |

| This compound | Ki,app | 88 nM |

Note: The apparent inhibition constant (Ki,app) represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki,app value indicates a more potent inhibitor.

Mechanism of Action: Signaling Pathway

The inhibition of isoleucyl-tRNA synthetase by this compound directly impacts the process of protein synthesis within the bacterial cell. The following diagram illustrates the simplified signaling pathway.

Understanding the Structure-Activity Relationship of IleRS-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structure-activity relationship (SAR) of IleRS-IN-1, a potent and selective inhibitor of isoleucyl-tRNA synthetase (IleRS). This compound, also identified as compound 11 in the primary literature, demonstrates significant potential as a lead compound for the development of novel antimicrobial agents. This document provides a comprehensive overview of its quantitative data, the experimental protocols used for its characterization, and a visual representation of the underlying scientific principles.

Core Quantitative Data

The inhibitory activity of this compound and its analogs is crucial for understanding their potential as drug candidates. The following table summarizes the key quantitative data from the primary research.

| Compound ID | Target Enzyme | Apparent Inhibition Constant (Ki,app) (nM) |

| This compound (Compound 11) | E. coli IleRS | 88[1] |

| Analog 1 | E. coli IleRS | >100,000 |

| Analog 2 | E. coli TyrRS | 2,500 |

| ... | ... | ... |

Note: This table is a representative example. The full dataset from the primary publication "Phenyltriazole-functionalized sulfamate inhibitors targeting tyrosyl- or isoleucyl-tRNA synthetase" is required to populate this table comprehensively.

Experimental Protocols

The characterization of this compound involved a series of key experiments to determine its inhibitory activity and selectivity. The detailed methodologies are outlined below.

Enzyme Inhibition Assay (Malachite Green Assay)

This assay was employed to determine the inhibitory potency of the synthesized compounds against IleRS. The protocol is as follows:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the specific aminoacyl-tRNA synthetase (e.g., E. coli IleRS), its cognate amino acid (isoleucine), ATP, and a suitable buffer.

-

Inhibitor Addition: Varying concentrations of the test compound (this compound or its analogs) are added to the reaction mixture.

-

Initiation and Incubation: The enzymatic reaction is initiated by the addition of the enzyme and incubated at a controlled temperature for a specific period.

-

Quenching and Detection: The reaction is quenched, and the amount of pyrophosphate (PPi) produced, which is directly proportional to the enzyme activity, is measured using the malachite green colorimetric method.

-

Data Analysis: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is determined by plotting the enzyme activity against the inhibitor concentration. The apparent inhibition constant (Ki,app) is then calculated from the IC50 value.

Selectivity Assays

To assess the selectivity of the inhibitors, similar enzyme inhibition assays are performed using other aminoacyl-tRNA synthetases (e.g., tyrosyl-tRNA synthetase, TyrRS) or IleRS from different species (e.g., human cytoplasmic IleRS). A significantly higher Ki,app for these off-target enzymes indicates selectivity.

Visualizing the Core Concepts

Inhibition of Aminoacyl-tRNA Synthetase

The fundamental mechanism of action of this compound is the inhibition of the aminoacylation process, a critical step in protein synthesis. This diagram illustrates the canonical function of IleRS and the point of inhibition.

Caption: Inhibition of Isoleucyl-tRNA Synthetase by this compound.

Experimental Workflow for Inhibitor Characterization

The process of identifying and characterizing novel IleRS inhibitors follows a structured workflow, from initial screening to detailed kinetic analysis.

Caption: Workflow for the characterization of IleRS inhibitors.

Structure-Activity Relationship Logic

The SAR for this compound is derived by systematically modifying its chemical structure and observing the impact on inhibitory activity. This logical diagram illustrates the core principles of SAR analysis.

Caption: Logical flow of a Structure-Activity Relationship study.

Conclusion

This compound represents a significant advancement in the pursuit of novel antimicrobials targeting aminoacyl-tRNA synthetases. Its potent and selective inhibition of E. coli IleRS underscores the potential of the phenyltriazole-functionalized sulfamate scaffold. Further exploration of the structure-activity relationships within this series, guided by the experimental protocols outlined herein, will be instrumental in the development of next-generation antibiotics with improved efficacy and safety profiles. The data and visualizations provided in this guide serve as a foundational resource for researchers dedicated to this critical area of drug discovery.

References

A Comprehensive Review of Aminoacyl-tRNA Synthetase Inhibitors: Current Research and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Aminoacyl-tRNA synthetases (aaRSs) are a ubiquitous family of enzymes essential for the fidelity of protein synthesis. They catalyze the attachment of specific amino acids to their cognate tRNAs, a critical step in translating the genetic code.[1][2] This indispensable role places them at the heart of cellular viability, making them compelling targets for the development of novel therapeutics, particularly antimicrobial agents.[3][4] The structural differences between prokaryotic and eukaryotic aaRSs offer a window for developing selective inhibitors, a crucial aspect for avoiding host toxicity.[5][6] This guide provides a detailed overview of the current research landscape of aaRS inhibitors, focusing on their mechanisms of action, chemical diversity, quantitative data, and the experimental protocols used for their evaluation.

The Catalytic Mechanism of Aminoacyl-tRNA Synthetases

The aminoacylation of tRNA by aaRSs is a two-step reaction.[1][3] First, the enzyme activates a specific amino acid by reacting it with ATP to form an aminoacyl-adenylate (aa-AMP) intermediate and release pyrophosphate (PPi). In the second step, the activated amino acid is transferred from the aa-AMP intermediate to the 3'-end of its corresponding tRNA molecule, releasing AMP.[3] The resulting charged tRNA is then ready to participate in protein synthesis on the ribosome.[4]

Inhibition of either of these steps leads to an accumulation of uncharged tRNA, which stalls protein synthesis and ultimately arrests cell growth.[7][8] Some aaRSs, such as those for isoleucine, leucine, and valine, also possess a distinct editing domain to hydrolyze incorrectly charged tRNAs, ensuring high fidelity—a process known as the "double sieve" mechanism.[9] This editing site presents a second target for inhibitor development.[10]

Classification of Aminoacyl-tRNA Synthetases

Based on conserved sequence motifs and the architecture of their active sites, aaRSs are partitioned into two distinct classes, Class I and Class II.[9] Each class contains ten synthetases. This classification is fundamental for understanding inhibitor design, as inhibitors often target structural features unique to one class or a specific enzyme within a class.

Mechanisms of aaRS Inhibition

Inhibitors of aaRSs can be broadly categorized based on their mechanism of action and the binding site they target. The majority of known inhibitors function by competing with one of the natural substrates (amino acid, ATP, or tRNA) or by mimicking the reaction intermediate.[3]

Key Classes of aaRS Inhibitors and Quantitative Data

A diverse array of natural and synthetic compounds that inhibit aaRSs have been identified.[7][8]

Natural Product Inhibitors

Many of the foundational discoveries in this field have come from natural products.

| Inhibitor | Source Organism | Target aaRS | Target Pathogen/Use | IC50 / Ki | Representative MIC (µg/mL) | Reference(s) |

| Mupirocin | Pseudomonas fluorescens | Isoleucyl-tRNA Synthetase (IleRS) | Staphylococcus aureus (MRSA) | Ki ≈ 100-200 pM (S. aureus) | 0.06-0.5 (S. aureus) | [3][4][11] |

| Indolmycin | Streptomyces griseus | Tryptophanyl-tRNA Synthetase (TrpRS) | Gram-positive bacteria | IC50 = 9.25 nM (E. coli) | 1-100 (Staphylococcus spp.) | [4] |

| Borrelidin | Streptomyces rochei | Threonyl-tRNA Synthetase (ThrRS) | Malaria, Bacteria | IC50 ≈ 1.5 nM (E. coli) | 0.001-0.004 (S. pyogenes) | [1][4] |

| Ochratoxin A | Aspergillus & Penicillium spp. | Phenylalanyl-tRNA Synthetase (PheRS) | Bacteria | Ki ≈ 5.6 µM (B. subtilis) | >128 (E. coli, S. aureus) | [4] |

| Halofuginone | (Derivative of Febrifugine) | Prolyl-tRNA Synthetase (ProRS) | Protozoa, Fibrosis, Cancer | IC50 ≈ 15 nM (human) | Not applicable | [1][10] |

Synthetic Inhibitors

Structure-based drug design and high-throughput screening have led to the development of potent synthetic inhibitors, several of which have advanced to clinical trials.

| Inhibitor | Chemical Class | Target aaRS | Indication | Key Quantitative Data | Development Stage | Reference(s) |

| Tavaborole (AN2690) | Benzoxaborole | Leucyl-tRNA Synthetase (LeuRS) - Editing Site | Onychomycosis (Fungal) | IC50 = 0.85 µM (S. cerevisiae) | FDA Approved | [1][5][10] |

| GSK2251052 (Epetraborole) | Benzoxaborole | Leucyl-tRNA Synthetase (LeuRS) | Gram-negative bacteria | IC50 = 0.31 µM | Phase II (Terminated) | [12] |

| CRS3123 | Diaryldiamine | Methionyl-tRNA Synthetase (MetRS) | Clostridium difficile | Ki = 0.02 nM (C. difficile) | Phase I Completed | [3] |

| GSK656 | Oxaborole | Leucyl-tRNA Synthetase (LeuRS) | Tuberculosis | MIC = 0.06-0.25 µg/mL (M. tuberculosis) | Phase IIa | [10] |

| BC-DXI-843 | (Proprietary) | AIMP2-DX2 (splicing variant) | Lung Cancer | IC50 = 0.92 µM | Preclinical | [12] |

Experimental Protocols

The evaluation of aaRS inhibitors involves a standard set of biochemical and microbiological assays.

Enzyme Inhibition Assay (ATP-PPi Exchange Assay)

This is the primary assay to determine if a compound inhibits the first step of the aminoacylation reaction. It measures the formation of radiolabeled ATP from PPi.

Principle: The first step of the aaRS reaction (Amino Acid + ATP ↔ aa-AMP + PPi) is reversible. The assay measures the incorporation of radiolabeled pyrophosphate ([³²P]PPi) into ATP in the presence of the specific amino acid, the aaRS enzyme, and ATP. An inhibitor of this step will reduce the rate of [³²P]ATP formation.

Detailed Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing buffer (e.g., Tris-HCl, pH 7.5), MgCl₂, ATP, the specific amino acid, and the aaRS enzyme.

-

Inhibitor Addition: Add varying concentrations of the test inhibitor (typically dissolved in DMSO) to the reaction mixture. A control with DMSO alone is included.

-

Initiation: Start the reaction by adding radiolabeled [³²P]PPi.

-

Incubation: Incubate the reaction at a constant temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).

-

Quenching: Stop the reaction by adding a quenching solution containing activated charcoal in perchloric acid. The charcoal binds nucleotides (ATP, ADP, AMP) but not free PPi.

-

Filtration and Washing: Filter the mixture through a glass fiber filter to capture the charcoal with the bound [³²P]ATP. Wash the filter extensively with water or phosphate buffer to remove any unbound [³²P]PPi.

-

Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control. Plot the inhibition curve and determine the IC50 value by fitting the data to a dose-response equation.

tRNA Aminoacylation Assay

This assay measures the second step of the reaction: the transfer of the amino acid to the tRNA.

Principle: This assay quantifies the attachment of a radiolabeled amino acid (e.g., [³H]Leucine or [¹⁴C]Isoleucine) to its cognate tRNA. An inhibitor will decrease the amount of radiolabeled aminoacyl-tRNA formed.

Detailed Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing buffer, MgCl₂, ATP, the radiolabeled amino acid, and the aaRS enzyme.

-

Inhibitor Addition: Add varying concentrations of the test inhibitor.

-

Initiation: Start the reaction by adding the specific tRNA transcript.

-

Incubation: Incubate at a constant temperature (e.g., 37°C).

-

Precipitation: Stop the reaction by spotting the mixture onto a filter paper disc (e.g., Whatman 3MM). Precipitate the macromolecules (including the charged tRNA) by immersing the discs in cold trichloroacetic acid (TCA), typically 5-10%.

-

Washing: Wash the discs multiple times with cold TCA to remove any unincorporated radiolabeled amino acids, followed by a final wash with ethanol.

-

Drying and Quantification: Dry the filter discs and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value as described for the ATP-PPi exchange assay.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This assay determines the lowest concentration of an inhibitor that prevents the visible growth of a microorganism.

Principle: The broth microdilution method is a standardized procedure to determine the MIC of an antimicrobial agent against a specific bacterium or fungus.

Detailed Methodology (based on CLSI guidelines):

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test inhibitor in a suitable growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control well (medium + inoculum, no drug) and a negative control well (medium only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).

-

Reading Results: The MIC is the lowest concentration of the inhibitor in which there is no visible growth (i.e., the first clear well).

The Clinical Landscape and Future Perspectives

The clinical success of mupirocin (topical antibacterial) and tavaborole (topical antifungal) validates aaRSs as druggable targets.[1][4][5] Current research is focused on several key areas:

-

Systemic Agents: Developing orally bioavailable inhibitors for systemic infections, such as the oxaborole GSK656 for tuberculosis.[10]

-

Expanding Targets: Moving beyond antibacterial and antifungal agents to target aaRSs in parasites (e.g., malaria) and for human diseases like fibrosis and cancer.[1][13]

-

Overcoming Resistance: Understanding and circumventing resistance mechanisms, which often arise from mutations in the target aaRS gene.

-

Novel Mechanisms: Exploring inhibitors that target allosteric sites or the editing domain, which may offer new avenues for achieving selectivity and potency.

The rich structural and functional diversity of the aminoacyl-tRNA synthetase family continues to provide a fertile ground for drug discovery. As our understanding of their roles in both health and disease expands, so too will the opportunities to develop novel, highly specific therapeutics targeting these essential enzymes.

References

- 1. Recent Development of Aminoacyl-tRNA Synthetase Inhibitors for Human Diseases: A Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Prospects for Aminoacyl-tRNA Synthetase Inhibitors as New Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 6. Aminoacyl-tRNA synthetase inhibitors as potential antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. New aminoacyl-tRNA synthetase inhibitors as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Inhibitors of aminoacyl-tRNA synthetases as antimycobacterial compounds: An up-to-date review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. target.re.kr [target.re.kr]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Recent Development of Aminoacyl-tRNA Synthetase Inhibitors for Human Diseases: A Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Antimicrobial Potential of IleRS-IN-1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Published: November 13, 2025

Abstract

Isoleucyl-tRNA synthetase (IleRS) is a clinically validated target for antibacterial agents, exemplified by the topical antibiotic mupirocin. The emergence of resistance to existing antibiotics necessitates the discovery of novel inhibitors targeting this essential enzyme. This technical guide details the exploration of the potential antimicrobial spectrum of IleRS-IN-1, a potent and selective inhibitor of isoleucyl-tRNA synthetase. While demonstrating significant enzymatic inhibition, this compound has not exhibited antibacterial activity in initial screenings. This document summarizes the available quantitative data, outlines the experimental protocols used in its evaluation, and provides a visual representation of its mechanism of action and the experimental workflow.

Introduction to Isoleucyl-tRNA Synthetase Inhibition

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes responsible for the faithful translation of the genetic code. They catalyze the attachment of specific amino acids to their cognate tRNAs, a critical step in protein biosynthesis. The inhibition of these enzymes leads to the cessation of protein synthesis and subsequent cell death, making them attractive targets for the development of antimicrobial agents.[1] Isoleucyl-tRNA synthetase (IleRS) is of particular interest, as it is the target of the clinically used antibiotic mupirocin, primarily used for the treatment of methicillin-resistant Staphylococcus aureus (MRSA) infections.[1] However, the rise of mupirocin resistance has spurred the search for new IleRS inhibitors with improved properties.[1]

This compound (also referred to as compound 11 in associated literature) is a novel synthetic molecule designed as an inhibitor of IleRS.[1] It belongs to a class of phenyltriazole-functionalized sulfamate inhibitors.[1] This guide provides a detailed account of its enzymatic inhibitory activity and its evaluated antimicrobial spectrum.

Quantitative Data Summary

This compound has been evaluated for its inhibitory activity against the IleRS enzyme and for its antimicrobial activity against a panel of representative microorganisms. The data, as reported by De Ruysscher et al. (2020), are summarized below.

Table 1: Enzymatic Inhibition of this compound

| Compound | Target Enzyme | Ki,app (nM) |

| This compound | Isoleucyl-tRNA Synthetase (IleRS) | 88 ± 5.3 |

Ki,app represents the apparent inhibition constant, indicating the concentration of the inhibitor required to produce half-maximum inhibition.

Table 2: Antimicrobial Activity of this compound

| Microorganism | Type | Maximum Concentration Tested (µM) | Observed Activity |

| Escherichia coli | Gram-negative bacteria | 64 | No antibacterial activity |

| Staphylococcus aureus | Gram-positive bacteria | 64 | No antibacterial activity |

| Candida albicans | Yeast | 64 | No antifungal activity |

| Mycobacterium tuberculosis (non-pathogenic strain) | Mycobacteria | 64 | No antimycobacterial activity |

The results indicate that while this compound is a potent inhibitor of the IleRS enzyme in a cell-free system, it does not translate to whole-cell antimicrobial activity against the tested strains at concentrations up to 64 µM.[2] The researchers suggest that this lack of antibacterial activity may be due to poor penetration through the outer membrane of the microorganisms.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

IleRS Enzyme Inhibition Assay

This protocol describes the method used to determine the apparent inhibition constant (Ki,app) of this compound.

-

Enzyme and Substrate Preparation: Recombinant IleRS is purified. Stock solutions of L-isoleucine, ATP, and tRNAIle are prepared in the appropriate buffer.

-

Reaction Mixture: The assay is performed in a reaction buffer containing HEPES, MgCl2, DTT, and KCl.

-

Inhibition Measurement: The rate of aminoacylation of tRNAIle with a radiolabeled amino acid (e.g., [3H]-isoleucine) is measured in the presence of varying concentrations of the inhibitor.

-

Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration, and the data are fitted to the Morrison equation for tight-binding inhibitors to determine the Ki,app value.

Antimicrobial Susceptibility Testing (Resazurin-based Microtiter Assay)

This protocol outlines the method used to assess the in vitro antimicrobial activity of this compound.

-

Microorganism Preparation: Bacterial and yeast strains are cultured in appropriate broth media to the mid-logarithmic phase. The cultures are then diluted to a standardized cell density.

-

Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted in the growth medium in a 96-well microtiter plate.

-

Inoculation: The standardized microbial suspensions are added to the wells containing the serially diluted compound. Positive (no inhibitor) and negative (no microorganisms) controls are included.

-

Incubation: The plates are incubated under conditions suitable for the growth of the specific microorganism (e.g., 37°C for bacteria, 30°C for yeast) for a defined period (e.g., 18-24 hours).

-

Viability Assessment: A resazurin solution is added to each well. Resazurin is a blue, non-fluorescent dye that is reduced to the pink, fluorescent resorufin by metabolically active cells.

-

Data Interpretation: After a further incubation period, the color change is assessed visually or the fluorescence is measured using a plate reader. The minimum inhibitory concentration (MIC) is defined as the lowest concentration of the compound that prevents this color change (i.e., inhibits microbial growth). For this compound, no inhibition was observed up to the maximum tested concentration of 64 µM.[2]

Visualizations

Mechanism of Action of IleRS Inhibitors

The following diagram illustrates the general mechanism of action for inhibitors targeting isoleucyl-tRNA synthetase.

Caption: Inhibition of protein synthesis by this compound.

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram outlines the workflow for the resazurin-based microtiter assay used to determine the minimum inhibitory concentration (MIC).

Caption: Workflow for MIC determination.

Conclusion and Future Directions

This compound is a potent inhibitor of the isoleucyl-tRNA synthetase enzyme. However, despite its promising enzymatic activity, it did not demonstrate any significant antimicrobial activity against a panel of Gram-positive, Gram-negative, yeast, and mycobacterial species at the concentrations tested.[2] The discrepancy between enzymatic inhibition and whole-cell activity is a common challenge in drug discovery, often attributed to factors such as poor cell permeability or efflux pump activity.

Future research on this class of compounds could focus on structural modifications to enhance cellular uptake, thereby potentially translating the potent enzymatic inhibition into effective antimicrobial activity. A structure-based drug design approach, informed by the docking studies mentioned in the source literature, could guide the optimization of these novel analogues to address the pressing issue of antibiotic resistance.[1]

References

Investigating the Genetic Basis of IleRS-IN-1 Resistance: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and conceptual frameworks for investigating the genetic basis of resistance to IleRS-IN-1, a potent and selective inhibitor of isoleucyl-tRNA synthetase (IleRS). While specific resistance studies on this compound are not yet prevalent in publicly available literature, this guide synthesizes established principles of resistance to other IleRS inhibitors to provide a robust roadmap for future research.

Introduction to IleRS and this compound

Isoleucyl-tRNA synthetase (IleRS) is a crucial enzyme responsible for the accurate attachment of isoleucine to its cognate tRNA (tRNAIle) during protein synthesis.[1] This process, known as aminoacylation, is a fundamental step in translating the genetic code into functional proteins, making IleRS an attractive target for antimicrobial drug development.[1]

This compound is a potent and selective inhibitor of IleRS with an apparent inhibition constant (Ki,app) of 88 nM.[2] Its inhibitory action disrupts protein synthesis, leading to the cessation of bacterial growth.[1] Understanding the potential for and mechanisms of resistance to this compound is critical for its development as a therapeutic agent.

Postulated Mechanisms of Resistance to this compound

Based on extensive research into resistance to other IleRS inhibitors, particularly the natural antibiotic mupirocin, resistance to this compound is most likely to arise from genetic mutations in the target enzyme, IleRS. The primary mechanisms are expected to be:

-

Target Modification: Mutations within the ileS gene, which encodes for IleRS, can alter the inhibitor's binding site, thereby reducing its affinity and efficacy.

-

Target Overexpression: Increased expression of the wild-type ileS gene can lead to a higher concentration of the IleRS enzyme, requiring a greater concentration of the inhibitor to achieve the same level of inhibition.

-

Efflux Pump Upregulation: Increased activity of multidrug efflux pumps can actively transport the inhibitor out of the bacterial cell, reducing its intracellular concentration.

This guide will focus on the most direct and commonly observed mechanism: target modification through genetic mutation.

Data Presentation: Quantitative Analysis of Resistance

A key aspect of characterizing resistance is the quantitative assessment of the shift in inhibitor potency against mutant enzymes or resistant strains. This data is typically presented in tabular format for clear comparison.

| Enzyme/Strain | Mutation(s) | IC50 of this compound (µM) | Fold Resistance (IC50 Mutant / IC50 WT) | Ki,app of this compound (nM) | Fold Resistance (Ki,app Mutant / Ki,app WT) |

| Wild-Type | None | 0.1 | 1 | 88 | 1 |

| Resistant Mutant 1 | V588F | 5.0 | 50 | 4400 | 50 |

| Resistant Mutant 2 | G631F | 8.0 | 80 | 7040 | 80 |

| Resistant Mutant 3 | (Hypothetical Allosteric Site) | 2.5 | 25 | 2200 | 25 |

Table 1: Hypothetical quantitative data illustrating the impact of IleRS mutations on the inhibitory activity of this compound. IC50 values would be determined from whole-cell growth inhibition assays, while Ki,app values would be derived from in vitro enzyme kinetics.

Experimental Protocols

Detailed methodologies are crucial for the successful investigation of drug resistance. The following sections outline key experimental protocols.

In Vitro Selection of this compound Resistant Mutants

This protocol aims to generate resistant mutants through continuous exposure to the inhibitor.

Materials:

-

Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

-

This compound stock solution

-

Sterile culture tubes and plates

-

Incubator

Procedure:

-

Initial Susceptibility Testing: Determine the minimum inhibitory concentration (MIC) of this compound against the wild-type bacterial strain using standard microdilution methods.

-

Serial Passage: a. Inoculate a culture tube containing liquid medium with the wild-type bacteria. b. Add this compound at a sub-inhibitory concentration (e.g., 0.5 x MIC). c. Incubate the culture with shaking until visible growth is observed. d. Transfer an aliquot of the culture to a fresh tube of medium containing a slightly higher concentration of this compound (e.g., 1x MIC). e. Repeat this process, gradually increasing the concentration of this compound in each subsequent passage.

-

Isolation of Resistant Clones: a. Once a culture demonstrates robust growth at a significantly higher concentration of this compound (e.g., >8x the initial MIC), plate a dilution of the culture onto agar plates containing the same high concentration of the inhibitor. b. Isolate single colonies that grow on these plates.

-

Confirmation of Resistance: a. Re-determine the MIC of this compound for the isolated clones to confirm the resistant phenotype. b. Perform growth curves in the presence and absence of the inhibitor to characterize the fitness of the resistant mutants.

Identification of Resistance-Conferring Mutations

This protocol focuses on identifying the genetic changes responsible for the resistant phenotype.

Materials:

-

Genomic DNA extraction kit

-

PCR reagents (polymerase, dNTPs, primers flanking the ileS gene)

-

DNA sequencing service or instrument

Procedure:

-

Genomic DNA Extraction: Extract genomic DNA from both the wild-type and the selected resistant mutant strains.

-

PCR Amplification of the ileS Gene: Amplify the entire coding sequence of the ileS gene from the extracted genomic DNA using high-fidelity PCR.

-

DNA Sequencing: Sequence the PCR products from both the wild-type and resistant strains.

-

Sequence Alignment and Mutation Identification: Align the DNA sequences to identify any nucleotide changes in the ileS gene of the resistant mutant compared to the wild-type. Translate the DNA sequence to identify the corresponding amino acid substitutions.

Site-Directed Mutagenesis for Confirmation of Resistance

This protocol is used to introduce the identified mutation(s) into a wild-type background to confirm their role in conferring resistance.

Materials:

-

Plasmid containing the wild-type ileS gene

-

Site-directed mutagenesis kit

-

Custom-designed mutagenic primers

-

Competent bacterial cells for transformation

Procedure:

-

Primer Design: Design primers that contain the desired mutation and are complementary to the plasmid sequence flanking the mutation site.

-

Mutagenesis PCR: Perform PCR using the mutagenic primers and the plasmid containing the wild-type ileS gene as a template. This will generate a new plasmid containing the desired mutation.

-

Template Digestion: Digest the parental, non-mutated plasmid using an enzyme that specifically targets methylated DNA (e.g., DpnI), as the template plasmid isolated from most E. coli strains will be methylated, while the newly synthesized PCR product will not.

-

Transformation: Transform the mutated plasmid into competent bacterial cells.

-

Verification: Isolate the plasmid from the transformed cells and sequence the ileS gene to confirm the presence of the desired mutation.

-

Phenotypic Analysis: Express the mutant IleRS and perform susceptibility testing with this compound to confirm that the specific mutation confers resistance.

Biochemical Characterization of Resistant IleRS Mutants

This protocol aims to understand the enzymatic consequences of the resistance-conferring mutations.

Materials:

-

Purified wild-type and mutant IleRS enzymes

-

Substrates for the aminoacylation reaction (isoleucine, ATP, tRNAIle)

-

This compound

-

Spectrophotometer or other suitable detection instrument

Procedure:

-

Enzyme Kinetics (Michaelis-Menten): a. Determine the kinetic parameters (Km and kcat) for the wild-type and mutant enzymes with respect to their natural substrates (isoleucine and ATP). This will reveal if the mutation affects the enzyme's catalytic efficiency.

-

Inhibition Assays: a. Perform enzyme inhibition assays with varying concentrations of this compound to determine the IC50 and Ki,app values for both the wild-type and mutant enzymes. b. A significant increase in the IC50 or Ki,app for the mutant enzyme compared to the wild-type indicates that the mutation directly impacts the inhibitor's binding or efficacy.

Mandatory Visualizations

Diagrams are essential for illustrating complex biological processes and experimental workflows.

Caption: Inhibition of protein synthesis by this compound.

Caption: Workflow for identifying and characterizing resistance mutations.

Conclusion

Investigating the genetic basis of resistance to this compound is a critical step in its preclinical and clinical development. By employing a systematic approach that combines in vitro evolution, molecular biology, and biochemical characterization, researchers can identify and validate the mutations that confer resistance. This knowledge is invaluable for predicting the potential for clinical resistance, informing dosing strategies, and guiding the development of next-generation IleRS inhibitors that can overcome these resistance mechanisms. This guide provides a foundational framework to initiate and advance such research endeavors.

References

Methodological & Application

Application Notes and Protocols for In Vitro Use of IleRS-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

IleRS-IN-1, also identified as compound 11, is a potent and selective inhibitor of isoleucyl-tRNA synthetase (IleRS).[1] IleRS is a crucial enzyme responsible for the charging of isoleucine to its cognate tRNA, an essential step in protein biosynthesis. Inhibition of this enzyme leads to the cessation of protein synthesis and subsequent cell death, making it an attractive target for the development of novel antimicrobial agents. These application notes provide detailed protocols for the in vitro evaluation of this compound, enabling researchers to assess its inhibitory activity and characterize its mechanism of action.

Mechanism of Action

Isoleucyl-tRNA synthetase catalyzes the formation of isoleucyl-tRNAIle in a two-step reaction. First, isoleucine is activated with ATP to form an isoleucyl-AMP intermediate. Subsequently, the isoleucyl moiety is transferred to the 3'-end of tRNAIle. This compound acts as a competitive inhibitor, likely binding to the active site of the enzyme and preventing the binding of the natural substrates.

Data Presentation

The inhibitory potency of this compound and related compounds against Thermus thermophilus IleRS is summarized in the table below. This data is derived from the primary literature and provides a basis for comparison and experimental design.[1]

| Compound | Target Enzyme | Apparent Inhibition Constant (Ki,app) (nM) |

| This compound (Compound 11) | T. thermophilus IleRS | 88 ± 5.3 |

| Compound 36a | T. thermophilus IleRS | 114 ± 13.5 |

| Isoleucyl-sulfamoyl adenosine (IleSA, CB 138) | T. thermophilus IleRS | 1.9 ± 4.0 |

Experimental Protocols

Biochemical Assay for IleRS Inhibition: A Malachite Green-Based Approach

This protocol details a continuous colorimetric assay to determine the inhibitory activity of this compound on IleRS by measuring the consumption of ATP. The assay is based on the pyrophosphate (PPi) released during the amino acid activation step, which is then converted to phosphate (Pi) by pyrophosphatase. The released Pi is subsequently detected using the malachite green reagent.

Materials and Reagents:

-

This compound (Compound 11)

-

Recombinant Thermus thermophilus Isoleucyl-tRNA Synthetase (IleRS)

-

L-Isoleucine

-

ATP (Adenosine 5'-triphosphate)

-

Inorganic Pyrophosphatase

-

HEPES buffer (pH 7.2)

-

MgCl₂

-

KCl

-

DTT (Dithiothreitol)

-

Malachite Green Reagent

-

Ammonium molybdate

-

Tween-20

-

96-well microplates

-

Spectrophotometer (capable of reading absorbance at 620-640 nm)

Procedure:

-

Preparation of Assay Buffer: Prepare an assay buffer containing 50 mM HEPES (pH 7.2), 20 mM MgCl₂, 50 mM KCl, and 1 mM DTT.

-

Preparation of Reagent Solutions:

-

Prepare stock solutions of L-Isoleucine and ATP in the assay buffer. The final concentrations in the assay will be at their Km values.

-

Prepare a stock solution of inorganic pyrophosphatase.

-

Prepare a stock solution of IleRS enzyme in the assay buffer.

-

Prepare a serial dilution of this compound in the assay buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add the following components in the specified order:

-

Assay buffer

-

This compound solution at various concentrations (or vehicle control)

-

L-Isoleucine

-

Inorganic pyrophosphatase

-

IleRS enzyme

-

-

Pre-incubate the plate at the desired temperature (e.g., 25°C) for 10 minutes.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding ATP to all wells.

-

-

Incubation:

-

Incubate the reaction mixture for a defined period (e.g., 30 minutes) during which the reaction proceeds linearly.

-

-

Termination and Color Development:

-

Stop the reaction and develop the color by adding the malachite green reagent. This reagent is typically a solution of malachite green, ammonium molybdate, and Tween-20.

-

Incubate for a further 15-20 minutes at room temperature to allow for color development.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 620-640 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (from wells without enzyme).

-

Plot the absorbance (or the calculated phosphate concentration) against the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

The apparent Ki (Ki,app) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, especially for competitive inhibitors, if the Km of the substrate is known.

-

Mandatory Visualizations

Caption: Mechanism of Action of this compound.

Caption: In Vitro IleRS Inhibition Assay Workflow.

References

Determining the Minimum Inhibitory Concentration (MIC) of IleRS-IN-1 Against Staphylococcus aureus

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoleucyl-tRNA synthetase (IleRS) is an essential enzyme in bacteria responsible for charging tRNA with isoleucine, a critical step in protein synthesis.[1] Inhibition of this enzyme leads to the cessation of protein production and ultimately, bacterial growth inhibition or death.[1] This makes IleRS a compelling target for the development of novel antibacterial agents. IleRS-IN-1 is a chemical inhibitor of this enzyme. Determining the Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus aureus, a significant human pathogen, is a fundamental step in assessing its potential as a therapeutic agent.[1][2]

This document provides detailed protocols for determining the MIC of this compound against S. aureus using the broth microdilution method, which is considered a reference standard by the Clinical and Laboratory Standards Institute (CLSI).[3][4] An alternative method, agar dilution, is also described.

Mechanism of Action: IleRS Inhibition

The primary mechanism of action of IleRS inhibitors is the disruption of protein synthesis. By binding to the IleRS enzyme, these inhibitors prevent the attachment of isoleucine to its corresponding tRNA molecule.[1] This leads to a depletion of charged tRNAIle, stalling the ribosomal machinery and inhibiting bacterial growth.[1]

Caption: Inhibition of protein synthesis by this compound.

Experimental Protocols

Broth Microdilution Method (Reference Method)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.[5][6] The protocol described here is based on CLSI guidelines.[3][4]

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Staphylococcus aureus strain (e.g., ATCC 29213 as a quality control strain)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Sterile reagent reservoirs

-

Multichannel pipette

-

Sterile pipette tips

-

Incubator (35°C ± 2°C)

-

Spectrophotometer or McFarland standards (0.5)

-

Sterile saline or phosphate-buffered saline (PBS)

Protocol Workflow:

Caption: Workflow for the broth microdilution MIC assay.

Detailed Steps:

-

Preparation of this compound Stock Solution:

-

Due to the lack of specific solubility data for this compound, it is recommended to prepare a high-concentration stock solution in 100% DMSO. For example, dissolve 10 mg of this compound in 1 ml of DMSO to obtain a 10 mg/ml stock solution.

-

Note: The final concentration of DMSO in the wells should not exceed 1% to avoid affecting bacterial growth.

-

-

Preparation of Serial Dilutions:

-

Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate. Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no bacteria).

-

Prepare an intermediate dilution of the this compound stock solution in CAMHB. The concentration should be twice the highest final concentration to be tested.

-

Add 200 µL of this intermediate dilution to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

-

-

Preparation of S. aureus Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of S. aureus.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be done visually or using a spectrophotometer.

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Inoculation:

-

Add 100 µL of the final bacterial inoculum to wells 1 through 11. Do not inoculate well 12 (sterility control).

-

-

Incubation:

-

Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the wells. This can be assessed by eye or with a microplate reader.

-

The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear.

-

Agar Dilution Method (Alternative Method)

In this method, varying concentrations of the antimicrobial agent are incorporated into an agar medium, and then a standardized bacterial inoculum is spotted onto the surface.[5][6]

Materials:

-

Same as for broth microdilution, but with Mueller-Hinton Agar (MHA) instead of CAMHB.

-

Sterile petri dishes.

-

Inoculum replicating device (optional).

Protocol Workflow:

Caption: Workflow for the agar dilution MIC assay.

Detailed Steps:

-

Preparation of this compound Stock Solution:

-

Prepare as described for the broth microdilution method.

-

-

Preparation of Agar Plates:

-

Prepare molten MHA and cool to 45-50°C in a water bath.

-

Add the appropriate volume of the this compound stock solution or its dilutions to the molten agar to achieve the desired final concentrations. Ensure thorough mixing.

-

Pour the agar into sterile petri dishes and allow them to solidify.

-

Prepare a control plate with no this compound.

-

-

Preparation of S. aureus Inoculum:

-

Prepare and standardize the inoculum to a 0.5 McFarland standard as described previously.

-

Further dilute the inoculum to achieve a final concentration of approximately 10⁴ CFU per spot.

-

-

Inoculation:

-

Spot-inoculate the surface of the prepared agar plates with the bacterial suspension. An inoculum replicating device can be used to test multiple strains simultaneously.

-

-

Incubation:

-

Allow the inoculum spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria on the agar surface.

-

Data Presentation

The results of the MIC determination should be recorded in a clear and organized manner. Below are template tables for recording data from broth microdilution and agar dilution experiments.

Table 1: Broth Microdilution MIC Data Template

| Well | This compound Conc. (µg/mL) | S. aureus Strain 1 Growth (+/-) | S. aureus Strain 2 Growth (+/-) | S. aureus ATCC 29213 Growth (+/-) |

| 1 | 64 | |||

| 2 | 32 | |||

| 3 | 16 | |||

| 4 | 8 | |||

| 5 | 4 | |||

| 6 | 2 | |||

| 7 | 1 | |||

| 8 | 0.5 | |||

| 9 | 0.25 | |||

| 10 | 0.125 | |||

| 11 | 0 (Growth Control) | + | + | + |

| 12 | 0 (Sterility Control) | - | - | - |

| MIC |

Table 2: Agar Dilution MIC Data Template

| Plate Conc. (µg/mL) | S. aureus Strain 1 Growth (+/-) | S. aureus Strain 2 Growth (+/-) | S. aureus ATCC 29213 Growth (+/-) |

| 64 | |||

| 32 | |||

| 16 | |||

| 8 | |||

| 4 | |||

| 2 | |||

| 1 | |||

| 0.5 | |||

| 0.25 | |||

| 0.125 | |||

| 0 (Control) | + | + | + |

| MIC |

Quality Control

It is crucial to include a reference quality control strain, such as S. aureus ATCC 29213, in each experiment. The MIC value obtained for the control strain should fall within the expected range as defined by CLSI to ensure the validity of the results for the test strains.

Interpretation of Results

The MIC value represents the minimum concentration of this compound required to inhibit the growth of S. aureus under the specified in vitro conditions. This value is a critical parameter for:

-

Early-stage drug discovery: Comparing the potency of different IleRS inhibitor analogs.

-

Lead optimization: Guiding chemical modifications to improve antibacterial activity.

-

Mechanism of action studies: Correlating enzymatic inhibition with whole-cell activity.

-

Predicting in vivo efficacy: Although not a direct correlation, lower MIC values are generally indicative of higher potential for in vivo success.

Further studies, such as time-kill assays, can be performed to determine if this compound is bactericidal or bacteriostatic against S. aureus.

References

- 1. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]

- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 5. cmdr.ubc.ca [cmdr.ubc.ca]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for IleRS-IN-1 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility and preparation of IleRS-IN-1 for use in cell-based assays. The protocols outlined below are intended to serve as a guide for researchers utilizing this potent and selective isoleucyl-tRNA synthetase (IleRS) inhibitor.

Introduction

This compound is a potent and selective inhibitor of isoleucyl-tRNA synthetase (IleRS) with an apparent inhibition constant (Ki,app) of 88 nM. As an inhibitor of an essential enzyme in protein synthesis, this compound is a valuable tool for studying the cellular consequences of disrupting this pathway and for potential therapeutic development. Proper handling and preparation of this compound are crucial for obtaining accurate and reproducible results in cell-based experiments.

Data Presentation

This compound Properties

| Property | Value | Reference |

| Target | Isoleucyl-tRNA Synthetase (IleRS) | [1] |

| Ki,app | 88 nM | [1] |

| Molecular Weight | 523.63 g/mol | [1] |

| Appearance | White to off-white solid | Vendor Information |

Solubility of this compound

While specific quantitative solubility data is not extensively published, the following table summarizes the available information and recommendations for dissolving this compound.

| Solvent | Solubility | Recommendations and Notes |

| DMSO (Dimethyl Sulfoxide) | Soluble | Recommended solvent for preparing stock solutions. While a maximum concentration is not specified, it is generally soluble in DMSO for typical stock concentrations (e.g., 10-50 mM). |

| Ethanol | Poorly soluble | Not recommended as a primary solvent. |

| Water / Aqueous Buffers | Insoluble | Direct dissolution in aqueous solutions is not recommended. Dilution of a DMSO stock into aqueous media should be done carefully to avoid precipitation. |

| Cell Culture Medium | Insoluble (direct) | Must be introduced via a DMSO stock solution. The final DMSO concentration in the cell culture medium should be kept to a minimum to avoid cytotoxicity. |

Experimental Protocols

Preparation of this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous/sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Calculate the required mass of this compound:

-

For 1 mL of a 10 mM stock solution:

-

Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L x 0.001 L x 523.63 g/mol x 1000 mg/g = 5.2363 mg

-

-

-

Weighing the compound:

-

Carefully weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

-

-

Dissolving in DMSO:

-

Add the appropriate volume of sterile DMSO to the microcentrifuge tube containing the this compound powder.

-

Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) or sonication may be used to aid dissolution if necessary.

-

-

Storage:

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

-

Preparation of Working Solutions for Cell-Based Assays

This protocol describes the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells. It is critical to maintain a low final concentration of DMSO to prevent solvent-induced cytotoxicity.

Materials:

-

10 mM this compound stock solution in DMSO

-

Pre-warmed complete cell culture medium

-

Sterile tubes for dilution

-

Calibrated pipettes

Procedure:

-

Determine the final desired concentration of this compound in your cell-based assay.

-

Calculate the required dilution. A serial dilution approach is recommended to avoid precipitation of the compound when transferring from a high concentration of DMSO to the aqueous cell culture medium.

-

Prepare an intermediate dilution (optional but recommended):

-

Dilute the 10 mM stock solution in cell culture medium to an intermediate concentration (e.g., 100 µM or 1 mM). This should be done by adding the DMSO stock to the medium and mixing immediately.

-

-

Prepare the final working solution:

-

Add the required volume of the stock or intermediate solution to the final volume of pre-warmed cell culture medium.

-

Crucially, ensure the final concentration of DMSO is non-toxic to the cells. A final DMSO concentration of less than 0.5% is generally tolerated by most cell lines, with less than 0.1% being ideal .

-

Example Calculation for a final concentration of 10 µM this compound with <0.1% DMSO:

-

To achieve a 10 µM final concentration from a 10 mM stock, a 1:1000 dilution is required.

-

Adding 1 µL of the 10 mM stock solution to 1 mL of cell culture medium will result in a final this compound concentration of 10 µM and a final DMSO concentration of 0.1%.

-

-

-

Vehicle Control:

-

Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the inhibitor. This is essential to distinguish the effects of the inhibitor from any effects of the solvent.

-

-

Application to Cells:

-

Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.

-

Mandatory Visualizations

Caption: Workflow for preparing and using this compound in cell-based assays.

Caption: Inhibition of IleRS and its potential impact on downstream signaling pathways.[2]

Mechanism of Action and Cellular Assays

This compound directly inhibits isoleucyl-tRNA synthetase, an enzyme responsible for attaching isoleucine to its cognate tRNA. This process is a critical step in protein synthesis. Inhibition of IleRS leads to a depletion of charged isoleucyl-tRNA, which in turn stalls ribosomal translation and halts protein production.

The downstream consequences of IleRS inhibition can be monitored through various cell-based assays, including:

-

Proliferation Assays: Measuring cell viability and proliferation (e.g., MTT, WST-1, or cell counting) to assess the cytostatic or cytotoxic effects of the inhibitor.

-

Apoptosis Assays: Detecting markers of programmed cell death (e.g., caspase activation, Annexin V staining) to determine if the inhibition of protein synthesis induces apoptosis.

-

Western Blotting: Analyzing the expression levels and phosphorylation status of key signaling proteins. Based on studies of IleRS knockdown, potential downstream targets to investigate include the phosphorylation of ERK1/2 and AKT, and the expression levels of VEGF, GSK-3β, and β-catenin.[2]

-

Protein Synthesis Assays: Directly measuring the rate of protein synthesis using techniques like puromycin incorporation assays.

References

Application Notes and Protocols for High-Throughput Screening of Isoleucyl-tRNA Synthetase (IleRS) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoleucyl-tRNA synthetase (IleRS) is a crucial enzyme responsible for charging isoleucine to its cognate tRNA, an essential step in protein synthesis.[1] Its vital role in cell viability and the differences between bacterial and human IleRS make it an attractive target for the development of novel antimicrobial agents.[1] High-throughput screening (HTS) is a powerful method for identifying novel inhibitors of this enzyme from large compound libraries.[2] These application notes provide detailed protocols for both enzymatic and cell-based HTS assays designed to discover and characterize IleRS inhibitors.

Core Concepts

The inhibition of IleRS disrupts protein synthesis, leading to bacterial growth inhibition.[1] HTS assays for IleRS inhibitors are designed to measure the enzyme's activity in the presence of test compounds. A decrease in enzyme activity indicates potential inhibition. Two primary HTS approaches are detailed here: a biochemical (enzymatic) assay that directly measures IleRS activity and a cell-based assay that assesses the downstream effects of IleRS inhibition in a cellular context.

Data Presentation

Table 1: Comparison of HTS Assay Formats for IleRS Inhibitor Screening

| Feature | Enzymatic Assay (Luminescence-based) | Cell-Based Assay (Luciferase Reporter) |

| Principle | Measures ATP consumption during the aminoacylation reaction.[3] | Measures the expression of a reporter gene (luciferase) dependent on functional protein synthesis.[4] |

| Throughput | High (384- or 1536-well plates) | High (384- or 1536-well plates) |

| Readout | Luminescence | Luminescence |

| Advantages | Direct measurement of enzyme inhibition, fewer off-target effects. | Provides information on cell permeability and cytotoxicity, more physiologically relevant.[5] |

| Disadvantages | Does not assess cell permeability or toxicity. | Susceptible to off-target effects that impact protein synthesis or cell viability. |

| Typical Z'-factor | > 0.5 | > 0.5 |

Table 2: Example IC50 Values for Known IleRS Inhibitors

| Compound | Target Organism | Assay Type | IC50 (µM) | Reference |

| Mupirocin | Staphylococcus aureus | Enzymatic | 0.01 - 0.02 | [6] |

| Thiomarinol A | Staphylococcus aureus | Enzymatic | Picomolar range | [6] |

| BC-DXI-495 | Human (cancer cell line) | Cell Viability | 14.2 | [6] |

| Compound 21 | Plasmodium falciparum | Enzymatic | 0.015 | [6] |

Note: IC50 values are dependent on assay conditions, particularly substrate concentrations.[7] The Cheng-Prusoff equation can be used to convert IC50 to Ki, a measure of intrinsic inhibitor potency.[7]

Experimental Protocols

Protocol 1: Enzymatic HTS Assay for IleRS Inhibitors (Luminescence-Based)

This protocol is adapted from luminescence-based ATP consumption assays like the BioThema or AMP-Glo assays.[3] The principle is that as IleRS consumes ATP to aminoacylate tRNA, the amount of ATP available for a coupled luciferase reaction decreases, resulting in a lower light output. Inhibitors of IleRS will spare ATP, leading to a higher luminescent signal.

Materials:

-

Purified recombinant IleRS enzyme

-

tRNA specific for Isoleucine

-

L-Isoleucine

-

ATP

-

Luciferase/Luciferin reagent mix

-

Assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl2, KCl, and DTT)

-

384-well white, opaque microplates

-

Compound library dissolved in DMSO

-

Positive control inhibitor (e.g., Mupirocin)

-

Negative control (DMSO)

Procedure:

-

Reagent Preparation: Prepare stock solutions of all reagents in assay buffer. The final concentration of ATP should be at or below its Km for IleRS to ensure sensitivity to competitive inhibitors.[8]

-

Compound Plating: Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each compound from the library into the wells of a 384-well plate. Also, add positive and negative controls to designated wells.

-

Enzyme and Substrate Addition: Prepare a master mix containing IleRS, tRNA, and L-Isoleucine in assay buffer. Dispense this mix into all wells containing the test compounds.

-

Initiation of Reaction: Prepare a solution of ATP in assay buffer. Add this solution to all wells to start the aminoacylation reaction.

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed. This time should be within the linear range of the reaction.[9]

-

Detection: Add the luciferase/luciferin reagent mix to all wells. This reagent will consume the remaining ATP and produce a luminescent signal.

-

Signal Measurement: Immediately measure the luminescence intensity using a plate reader.

-

Data Analysis: Normalize the data to the positive and negative controls. Calculate the percent inhibition for each compound. Hits are typically identified as compounds that produce a signal above a certain threshold (e.g., >3 standard deviations from the mean of the negative controls).

Protocol 2: Cell-Based HTS Assay for IleRS Inhibitors (Luciferase Reporter)

This protocol is based on the principle of a reporter gene assay where the expression of a reporter protein (luciferase) is dependent on overall protein synthesis.[10] Inhibition of IleRS will lead to a decrease in protein synthesis and thus a reduction in the luciferase signal.

Materials:

-

A stable cell line (e.g., HEK293) engineered to constitutively express a luciferase reporter gene.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

384-well clear-bottom, white-walled tissue culture plates.

-

Compound library dissolved in DMSO.

-

Positive control inhibitor with known cell permeability (e.g., a cell-permeable analog of an IleRS inhibitor).

-

Negative control (DMSO).

-

Luciferase assay reagent (e.g., Bright-Glo™).

Procedure:

-

Cell Plating: Seed the engineered cells into 384-well plates at an optimized density and allow them to adhere and grow overnight.

-

Compound Addition: Add the test compounds from the library to the cell plates using an automated liquid handler. Include positive and negative controls.

-

Incubation: Incubate the plates for a period sufficient to observe an effect on protein synthesis (e.g., 16-24 hours).

-

Cell Lysis and Luciferase Assay: Equilibrate the plates to room temperature. Add the luciferase assay reagent to each well, which lyses the cells and provides the substrate for the luciferase enzyme.

-

Signal Measurement: Measure the luminescence using a plate reader.

-

Counter-Screen (Optional but Recommended): To eliminate compounds that are generally cytotoxic, a parallel assay measuring cell viability (e.g., using a resazurin-based assay) should be performed.[4]

-

Data Analysis: Normalize the data to controls. Hits are identified as compounds that significantly reduce the luciferase signal without causing general cytotoxicity.

Visualizations

Caption: High-throughput screening workflow for the discovery of IleRS inhibitors.

Caption: Signaling cascade initiated by the inhibition of IleRS.

Conclusion

The protocols and information provided herein offer a robust framework for establishing a high-throughput screening campaign to identify and characterize novel inhibitors of isoleucyl-tRNA synthetase. By employing a combination of enzymatic and cell-based assays, researchers can efficiently screen large compound libraries and select promising candidates for further development as potential therapeutics. Rigorous assay validation, including the determination of Z'-factors and appropriate counter-screens, is essential for the success of any HTS campaign.[11]

References

- 1. A new set of assays for the discovery of aminoacyl-tRNA synthetase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Strategies for detecting aminoacylation and aminoacyl-tRNA editing in vitro and in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cell-based assays in high-throughput mode (HTS) [biotechnologia-journal.org]

- 6. Recent Development of Aminoacyl-tRNA Synthetase Inhibitors for Human Diseases: A Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. marinbio.com [marinbio.com]

- 11. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Protocol for Kinetic Analysis of IleRS-IN-1 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoleucyl-tRNA synthetase (IleRS) is a crucial enzyme in protein synthesis, responsible for the specific attachment of isoleucine to its cognate tRNA. This essential role in bacterial viability has made IleRS an attractive target for the development of novel antimicrobial agents.[1] Understanding the kinetic parameters of inhibitors is vital for drug development, providing insights into their potency, mechanism of action, and potential for optimization.[2][3] This document provides detailed protocols for the kinetic analysis of IleRS-IN-1, a potential inhibitor of IleRS. The methodologies described herein are designed to deliver robust and reproducible data for assessing the inhibitory effects of this compound.

Data Presentation

The following table summarizes the key kinetic parameters for an IleRS inhibitor. This data should be determined experimentally using the protocols outlined below.

| Parameter | Value | Description |

| IC50 | e.g., 50 nM | The concentration of this compound required to inhibit 50% of IleRS enzymatic activity under specific assay conditions.[4] |

| Ki | e.g., 25 nM | The inhibition constant, representing the binding affinity of this compound to IleRS. Unlike IC50, Ki is an intrinsic value independent of substrate concentration.[5][6] |

| Mechanism of Inhibition | e.g., Competitive | The mode by which this compound inhibits IleRS, determined by analyzing reaction rates at varying substrate and inhibitor concentrations. |

Signaling Pathway

The following diagram illustrates the canonical two-step reaction catalyzed by Isoleucyl-tRNA Synthetase (IleRS), which is the target of this compound.

Experimental Protocols

IleRS Activity Assay (ATP-PPi Exchange Assay)

This biochemical assay measures the first step of the IleRS reaction: the formation of an isoleucyl-adenylate (Ile-AMP) intermediate and pyrophosphate (PPi) from isoleucine and ATP.[7] The rate of this reaction is determined by quantifying the incorporation of radiolabeled PPi into ATP.

Materials:

-

Purified IleRS enzyme

-

Reaction Buffer: 50 mM HEPES-KOH (pH 7.5), 20 mM MgCl₂, 5 mM DTT, 0.1 µg/µl BSA[7]

-

ATP solution

-

Isoleucine solution

-

[³²P]PPi (radiolabeled pyrophosphate)

-

Activated charcoal

-

Trichloroacetic acid (TCA)

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing reaction buffer, ATP, and [³²P]PPi.

-

Add the desired concentration of this compound (or vehicle control) to the reaction mixture and incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding the IleRS enzyme and isoleucine.[7]

-

Incubate the reaction at 30°C for a specified time, ensuring the reaction is in the linear range.

-

Stop the reaction by adding a quench solution of activated charcoal in TCA. This will bind the ATP.

-

Filter the mixture to separate the charcoal-bound [³²P]ATP from the free [³²P]PPi.

-

Measure the radioactivity of the charcoal using a scintillation counter.

-

Calculate the rate of PPi exchange based on the incorporated radioactivity.

IC50 Determination

The half-maximal inhibitory concentration (IC₅₀) is determined by measuring the IleRS activity across a range of this compound concentrations.[4]

Procedure:

-

Perform the IleRS Activity Assay as described above.

-